Chebulagic acid

Description

Properties

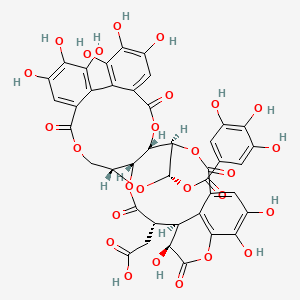

Molecular Formula |

C41H30O27 |

|---|---|

Molecular Weight |

954.7 g/mol |

IUPAC Name |

2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid |

InChI |

InChI=1S/C41H30O27/c42-13-1-8(2-14(43)24(13)49)35(56)68-41-34-33-31(64-39(60)12(6-19(47)48)22-23-11(38(59)67-34)5-17(46)27(52)32(23)65-40(61)30(22)55)18(63-41)7-62-36(57)9-3-15(44)25(50)28(53)20(9)21-10(37(58)66-33)4-16(45)26(51)29(21)54/h1-5,12,18,22,30-31,33-34,41-46,49-55H,6-7H2,(H,47,48)/t12-,18+,22-,30-,31+,33-,34+,41-/m0/s1 |

InChI Key |

HGJXAVROWQLCTP-YABCKIEDSA-N |

SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Isomeric SMILES |

C1[C@@H]2[C@@H]3[C@@H]([C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5[C@H]([C@@H](C(=O)O3)CC(=O)O)[C@@H](C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Canonical SMILES |

C1C2C3C(C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C6=C5C(C(C(=O)O3)CC(=O)O)C(C(=O)O6)O)O)O)OC(=O)C7=CC(=C(C(=C7C8=C(C(=C(C=C8C(=O)O1)O)O)O)O)O)O |

Synonyms |

chebulagic acid |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide on the Core Mechanism of Action of Chebulagic Acid in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulagic acid (CA), a hydrolyzable tannin found in the fruits of Terminalia chebula, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its cytotoxic, anti-proliferative, and anti-metastatic effects on various cancer cells. The document synthesizes current research findings, presenting detailed signaling pathways, quantitative data on its efficacy, and the experimental methodologies used to elucidate its mode of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic agents.[1] Natural products have historically been a rich source of anti-cancer drugs.[3][4] this compound, a benzopyran tannin, has demonstrated significant anti-cancer activity across a spectrum of cancer cell lines, including retinoblastoma, gastric, colon, breast, prostate, and hepatocellular carcinoma.[1][3][5][6] Its multifaceted mechanism of action, targeting several key oncogenic signaling pathways, makes it a compelling candidate for further preclinical and clinical investigation.[2][7][8] This guide will dissect the core mechanisms of this compound's anti-cancer effects, with a focus on apoptosis induction, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Core Mechanisms of Action

This compound's anti-cancer activity is not mediated by a single pathway but rather through a concerted effort targeting multiple cellular processes critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism of this compound's anti-cancer efficacy is the induction of programmed cell death, or apoptosis, in cancer cells.[4][7][9] This is achieved through the modulation of both intrinsic and extrinsic apoptotic pathways.

-

Intrinsic (Mitochondrial) Pathway: this compound disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3][9] This event triggers a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[3] Activated caspase-3 is responsible for the cleavage of cellular proteins, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[10] Furthermore, this compound modulates the expression of the Bcl-2 family of proteins, increasing the expression of the pro-apoptotic protein Bax and decreasing the expression of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[3][9]

-

Regulation of Reactive Oxygen Species (ROS): this compound has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) in some cancer cell lines, such as hepatocellular carcinoma.[1] While typically acting as an antioxidant, in the context of some cancer cells, it can act as a pro-oxidant, leading to oxidative stress, DNA damage, and subsequent apoptosis.[1][11][12]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G1 phase.[3][9] This is achieved by upregulating the expression of the cyclin-dependent kinase (CDK) inhibitor p27.[3] The p27 protein binds to and inhibits the activity of cyclin-CDK complexes, specifically CDK2/cyclin E, which are essential for the G1/S phase transition. By arresting the cell cycle, this compound prevents cancer cells from replicating their DNA and dividing.

Inhibition of Key Signaling Pathways

This compound's anti-cancer effects are underpinned by its ability to modulate several critical signaling pathways that are often dysregulated in cancer.

-

NF-κB Signaling Pathway: The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a crucial regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[3][13][14] this compound inhibits the NF-κB signaling pathway by preventing the degradation of its inhibitor, IκBα.[3][7] By stabilizing IκBα, this compound sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of anti-apoptotic and pro-proliferative genes.[3][7]

-

Wnt/β-catenin Signaling Pathway: The Wnt/β-catenin pathway is vital for embryonic development and tissue homeostasis, and its aberrant activation is implicated in the development of numerous cancers, including gastric cancer.[5][15] this compound has been shown to suppress gastric cancer by inhibiting the AURKA/β-catenin/Wnt signaling pathway.[5][15][16] It downregulates the expression of Aurora Kinase A (AURKA), a key regulator of this pathway, leading to a reduction in β-catenin levels and the inhibition of Wnt target gene expression.[5]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. This compound has been observed to suppress the phosphorylation of key MAPK members, including p38, ERK1/2, and JNK, in response to inflammatory stimuli, suggesting a potential mechanism for its anti-inflammatory and anti-cancer effects.[17]

Anti-Angiogenic and Anti-Metastatic Effects

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound exhibits potent anti-angiogenic properties by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[18][19][20] It inhibits the phosphorylation of VEGF Receptor 2 (VEGFR2), a key step in VEGF-mediated signaling.[19][20][21] This leads to a decrease in the production of pro-angiogenic factors like VEGF, CD31, and E-selectin.[18] Furthermore, this compound modulates VE-cadherin-β-catenin signaling, which is crucial for endothelial cell-cell adhesion and vessel stability.[18][19]

-

Inhibition of Metastasis: this compound has demonstrated the ability to inhibit the migration of cancer cells, a critical step in the metastatic cascade.[5][22] By targeting pathways like the Wnt/β-catenin and potentially others involved in cell motility and invasion, this compound can suppress the spread of cancer cells to distant organs.[5]

Quantitative Data

The following tables summarize the quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MKN1 | Gastric Cancer | 12.00 | [5][15] |

| NUGC3 | Gastric Cancer | 28.41 | [5][15] |

| GES-1 (normal) | Gastric Mucosal | 110.20 | [5][15] |

| Y-79 | Retinoblastoma | ~50 (significant inhibition) | [9] |

| COLO-205 | Colon Cancer | Induces apoptosis at 12.5, 25, and 50 µM | [6][10] |

| HCT-15 | Colon Cancer | Shows anti-proliferative activity | [6] |

| MDA-MB-231 | Breast Cancer | Shows anti-proliferative activity | [6] |

| DU-145 | Prostate Cancer | Shows anti-proliferative activity | [6] |

| K562 | Chronic Myelogenous Leukemia | Shows anti-proliferative activity | [6] |

Table 2: Apoptosis Induction by this compound

| Cell Line | Concentration (µM) | Percentage of Apoptotic Cells (Sub-G0/G1) | Reference |

| COLO-205 | 12.5 | 24.56% | [10] |

| COLO-205 | 25 | 42.44% | [10] |

| COLO-205 | 50 | 62.65% | [10] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to study the effects of this compound.

Cell Viability Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells/well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for 24-48 hours.

-

After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated as (absorbance of treated cells / absorbance of control cells) x 100.[3][10]

-

Apoptosis Analysis by Flow Cytometry

-

Principle: Flow cytometry is used to quantify the percentage of cells undergoing apoptosis. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. By staining cells with PI, the DNA content can be measured, and cells in different phases of the cell cycle (G0/G1, S, G2/M) can be distinguished. Apoptotic cells will have a fractional DNA content and will appear as a "sub-G0/G1" peak.

-

Protocol:

-

Cells are treated with this compound for a specified time.

-

Both adherent and floating cells are collected, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells are then washed with PBS and incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.

-

The DNA content of the cells is then analyzed using a flow cytometer.

-

The percentage of cells in the sub-G0/G1 phase is quantified to determine the level of apoptosis.[3][10]

-

Western Blotting

-

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.

-

Protocol:

-

Cells are treated with this compound and then lysed in a suitable lysis buffer containing protease inhibitors.

-

The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p27, NF-κB, β-catenin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][18]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

Caption: Intrinsic apoptosis pathway induced by this compound.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Caption: Anti-angiogenic mechanism of this compound via VEGFR2 inhibition.

Caption: General experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a promising natural compound with a well-defined, multi-targeted mechanism of action against cancer cells. Its ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial oncogenic signaling pathways like NF-κB and Wnt/β-catenin, as well as its anti-angiogenic properties, highlight its therapeutic potential. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research.

Future investigations should focus on in vivo studies to validate the efficacy and safety of this compound in animal models.[1][2] Furthermore, exploring potential synergistic effects with existing chemotherapeutic agents could open new avenues for combination therapies. The development of novel drug delivery systems to enhance the bioavailability of this compound is also a critical area for future research.[23] Continued exploration of this potent natural compound may lead to the development of novel and effective anti-cancer therapies.

References

- 1. texilajournal.com [texilajournal.com]

- 2. A Review on Anticancer Properties of this compound from Terminalia chebula | Texila Journal [texilajournal.com]

- 3. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway [frontiersin.org]

- 6. This compound, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. nveo.org [nveo.org]

- 9. nveo.org [nveo.org]

- 10. researchgate.net [researchgate.net]

- 11. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. itmedicalteam.pl [itmedicalteam.pl]

- 13. mdpi.com [mdpi.com]

- 14. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of Angiogenesis In Vitro by this compound: A COX-LOX Dual Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. The natural compound this compound inhibits vascular endothelial growth factor A mediated regulation of endothelial cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Anti-angiogenic effect of this compound involves inhibition of the VEGFR2- and GSK-3β-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Chebulinic acid derived from triphala is a promising antitumour agent in human colorectal carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Chebulinic Acid: An Incipient Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

Chebulagic Acid from Terminalia chebula: A Technical Guide to its Biological Activities

A Whitepaper for Researchers and Drug Development Professionals

Introduction

Chebulagic acid is a prominent hydrolyzable tannin isolated from the fruits of Terminalia chebula Retz., a tree highly esteemed in traditional medicine systems like Ayurveda.[1] This complex polyphenol is a significant contributor to the plant's diverse pharmacological properties.[1][2] Modern scientific investigation has increasingly focused on elucidating the mechanisms behind this compound's therapeutic potential, revealing a spectrum of biological activities that position it as a promising candidate for drug development. This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial effects, supported by quantitative data, detailed experimental methodologies, and signaling pathway visualizations.

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines.[3] Its primary mechanisms of action involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways that govern cancer cell proliferation and survival.[4][5]

Molecular Mechanisms of Action

Induction of Apoptosis: this compound triggers programmed cell death in cancer cells through the intrinsic mitochondrial pathway.[5] This is achieved by altering the mitochondrial membrane potential, which leads to a cascade of events including the increased expression of pro-apoptotic proteins like Bax and a concurrent decrease in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[2][4] This shift in the Bax/Bcl-2 ratio is a critical determinant for initiating apoptosis.[6]

Inhibition of NF-κB Pathway: The nuclear factor kappa B (NF-κB) is a transcription factor that plays a crucial role in promoting cell survival and proliferation in cancer.[4] this compound has been shown to inhibit the activation of NF-κB.[6] It achieves this by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[4][7] By stabilizing IκBα, this compound blocks the translocation of NF-κB to the nucleus, thereby downregulating the expression of its target genes involved in cell survival.[4][6]

Cell Cycle Arrest: this compound can halt the progression of the cell cycle, specifically at the G1 phase.[4][5] This is mediated by an increased expression of the cyclin-dependent kinase inhibitor p27.[4] By arresting the cell cycle, this compound prevents cancer cells from dividing and proliferating.

Dual Inhibition of COX-2 and 5-LOX: Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are enzymes that are often overexpressed in various cancers and contribute to inflammation and carcinogenesis.[2][8] this compound acts as a potent dual inhibitor of these enzymes, which contributes to its anti-proliferative effects.[8]

Quantitative Data: In Vitro Efficacy

The anticancer potential of this compound has been quantified in numerous studies. The following tables summarize its inhibitory concentrations against various cancer cell lines and key enzymes.

Table 1: IC50 Values of this compound against Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| COLO-205 | Colon Cancer | ~25 | 24 | [9] |

| HCT-15 | Colon Cancer | Not specified | 24 | [8] |

| MDA-MB-231 | Breast Cancer | Not specified | 24 | [8] |

| DU-145 | Prostate Cancer | Not specified | 24 | [8] |

| K562 | Chronic Myeloid Leukemia | Not specified | 24 | [8] |

| HepG2 | Hepatocellular Carcinoma | 96.81 | 72 | [10] |

| Y79 | Retinoblastoma | ~10 | 24 | [6] |

Table 2: IC50 Values of this compound against Pro-inflammatory Enzymes

| Enzyme | IC50 (µM) | Reference |

| COX-1 | 15 ± 0.288 | [8] |

| COX-2 | 0.92 ± 0.011 | [8] |

| 5-LOX | 2.1 ± 0.057 | [8] |

Signaling Pathway Diagram

Caption: Anticancer signaling pathways of this compound.

Experimental Protocols

Cell Proliferation (MTT) Assay:

-

Seed cancer cells (e.g., Y79) in a 96-well plate at a density of 5 × 10³ cells/well and incubate overnight.[6]

-

Treat the cells with various concentrations of this compound (e.g., 0.001 to 100 µM) for 24 hours.[6]

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]

-

Remove the medium and add 100 µL of a lysis buffer (e.g., DMSO) to dissolve the formazan crystals.[6]

-

Measure the absorbance at 570 nm using a microplate reader.[6] Cell viability is expressed as a percentage of the untreated control.

Apoptosis Analysis by Flow Cytometry:

-

Culture cells (e.g., COLO-205) to 70-80% confluency and treat with desired concentrations of this compound for 24 hours.[9]

-

Harvest the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight at -20°C.[6][9]

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[6][9]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution and the sub-G0/G1 apoptotic population using a flow cytometer.[9]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. This compound exhibits potent anti-inflammatory properties by targeting crucial inflammatory pathways.[11][12]

Molecular Mechanisms of Action

Suppression of NF-κB and MAPK Pathways: Similar to its anticancer mechanism, this compound's anti-inflammatory effects are largely mediated by the inhibition of the NF-κB pathway.[11][12] It also suppresses the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways (p38, ERK1/2, and JNK).[11][12] These pathways are critical for the production of pro-inflammatory mediators.

Inhibition of Pro-inflammatory Mediators: By inhibiting NF-κB and MAPK activation, this compound effectively reduces the production of nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[12] It also downregulates the expression of inducible nitric oxide synthase (iNOS) and COX-2.[12][13]

Quantitative Data: In Vitro Efficacy

The anti-inflammatory activity of this compound and related compounds has been evaluated by measuring the inhibition of NO production.

Table 3: Anti-inflammatory Activity of T. chebula Constituents

| Compound | Assay | IC50 (µM) | Cell Line | Reference |

| Chebulinic acid | NO Inhibition | 53.4 | LPS-stimulated macrophages | [13] |

| 2,3,6-tri-O-galloyl-beta-D-glucose | NO Inhibition | 55.2 | LPS-stimulated macrophages | [13] |

| Arjunic acid | NO Inhibition | 48.8 | LPS-stimulated macrophages | [13] |

| Arjunolic acid | NO Inhibition | 38.0 | LPS-stimulated macrophages | [13] |

Signaling Pathway Diagram

Caption: Anti-inflammatory signaling pathways of this compound.

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay):

-

Culture RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

Antioxidant Activity

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative damage, which is implicated in aging and various diseases.[2][4]

Molecular Mechanisms of Action

Free Radical Scavenging: As a polyphenol, this compound can directly donate hydrogen atoms or electrons to neutralize free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.[4][8]

Upregulation of Antioxidant Enzymes: this compound can enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[11] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxifying enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[4][11]

Quantitative Data: In Vitro Efficacy

The antioxidant capacity of this compound has been determined using various standard assays.

Table 4: Antioxidant Activity of this compound

| Assay | IC50 (µM) | Reference |

| DPPH radical scavenging | 1.4 ± 0.0173 | [8] |

| ABTS radical scavenging | 1.7 ± 0.023 | [8] |

Signaling Pathway Diagram

Caption: Antioxidant mechanisms of this compound.

Experimental Protocols

DPPH Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, add various concentrations of this compound to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated relative to a control without the antioxidant. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Antimicrobial Activity

This compound possesses a broad spectrum of antimicrobial activity, including antibacterial, antifungal, and notably, antiviral properties.[2][3]

Molecular Mechanisms of Action

Antiviral Activity: this compound has shown significant efficacy against a range of viruses, particularly those that utilize host cell surface glycosaminoglycans (GAGs) for entry, such as Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), and Hepatitis C Virus (HCV).[14][15] The primary mechanism involves blocking the initial stages of viral infection by inhibiting the attachment and penetration of the virus into the host cell.[14][16] It is thought to interact with viral glycoproteins, preventing them from binding to cellular GAGs.[14]

Antibacterial Activity: this compound exhibits antibacterial effects against various pathogens.[16] Tannins, in general, are known to exert their antimicrobial action by precipitating microbial proteins and enzymes.

Quantitative Data: Antiviral Efficacy

The antiviral activity of this compound is summarized below, highlighting its potency and selectivity.

Table 5: Antiviral Activity of this compound

| Virus | Host Cell | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| HCMV | HEL | 1.8 | >100 | >55.6 | [15] |

| HCV | Huh-7.5 | 4.8 | >100 | >20.8 | [15] |

| DENV-2 | Vero | 12.5 | >100 | >8.0 | [15] |

| MV | CHO-SLAM | 1.2 | >100 | >83.3 | [15] |

| RSV | HEp-2 | 2.5 | >100 | >40.0 | [15] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50

Experimental Workflow Diagram

Caption: Antiviral mechanism of this compound.

Experimental Protocols

Plaque Reduction Assay (for Antiviral Activity):

-

Grow a confluent monolayer of host cells (e.g., Vero cells for DENV-2) in 6-well plates.

-

Pre-incubate a known titer of the virus with serial dilutions of this compound for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixture.

-

After an adsorption period (e.g., 1-2 hours), remove the inoculum and overlay the cells with a medium containing a gelling agent (e.g., methylcellulose) and the corresponding concentration of this compound.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 3-7 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion

This compound, a key bioactive constituent of Terminalia chebula, exhibits a remarkable array of pharmacological activities. Its potent anticancer, anti-inflammatory, antioxidant, and antimicrobial properties are supported by a growing body of scientific evidence. The mechanisms underlying these effects often involve the modulation of critical cellular signaling pathways such as NF-κB and MAPK. The quantitative data presented in this guide underscore its potential as a lead compound for the development of novel therapeutics. Further in vivo studies and clinical trials are warranted to fully translate the therapeutic promise of this compound into clinical applications.[3]

References

- 1. A comprehensive review on the diverse pharmacological perspectives of Terminalia chebula Retz - PMC [pmc.ncbi.nlm.nih.gov]

- 2. texilajournal.com [texilajournal.com]

- 3. A Review on Anticancer Properties of this compound from Terminalia chebula | Texila Journal [texilajournal.com]

- 4. nveo.org [nveo.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nveo.org [nveo.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pjps.pk [pjps.pk]

- 11. This compound ameliorates DSS-induced colitis in mice by improving oxidative stress, inflammation and the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A review on pharmacological activity of Terminalia chebula - Indian J Microbiol Res [ijmronline.org]

Chebulagic Acid: A Potent Antioxidant with Pronounced Free Radical Scavenging Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulagic acid, a hydrolyzable tannin found abundantly in the fruits of Terminalia chebula and other related species, has emerged as a powerful natural antioxidant.[1][2] Its unique chemical structure, rich in phenolic hydroxyl groups, endows it with exceptional free radical scavenging capabilities and the ability to modulate endogenous antioxidant defense mechanisms. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data on its efficacy, and providing standardized experimental protocols for its evaluation. Furthermore, this guide visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its potent antioxidant and cytoprotective effects.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal cellular metabolism. While they play a role in cellular signaling, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Antioxidants are crucial for mitigating the damaging effects of ROS. This compound has garnered significant scientific interest due to its robust antioxidant and free radical scavenging activities, positioning it as a promising candidate for the development of novel therapeutic and preventative agents.[3][4]

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through two primary mechanisms: direct free radical scavenging and indirect enhancement of cellular antioxidant defenses.

Direct Free Radical Scavenging

This compound's polyphenolic structure allows it to readily donate hydrogen atoms or electrons to neutralize a wide array of free radicals, including the superoxide anion (O₂⁻), hydroxyl radical (•OH), and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. This direct scavenging activity effectively terminates the chain reactions of oxidation, thereby preventing damage to vital cellular components such as lipids, proteins, and DNA.

Upregulation of the Nrf2-ARE Signaling Pathway

A key aspect of this compound's antioxidant prowess lies in its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. Translocated to the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, upregulating the expression of a suite of protective enzymes. These include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and recycling, thereby fortifying the cell's intrinsic antioxidant capacity.[6][7]

Quantitative Antioxidant Activity

The antioxidant and free radical scavenging efficacy of this compound has been quantified in numerous studies using various in vitro assays. The following tables summarize the key findings, providing a comparative overview of its potency.

Table 1: Free Radical Scavenging Activity of this compound

| Assay | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) | Reference |

| DPPH | 1.4 ± 0.0173 | Butylated Hydroxytoluene (BHT) | Not Specified | [8] |

| ABTS | 1.7 ± 0.023 | Butylated Hydroxytoluene (BHT) | Not Specified | [8] |

| PTIO• | 3.5 ± 0.2 | Trolox | 26.8 ± 1.1 | [9] |

| FRAP | 1.5 ± 0.1 | Trolox | 11.6 ± 0.5 | [9] |

IC₅₀ represents the concentration of the compound required to inhibit 50% of the free radical activity.

Table 2: Enzyme Inhibitory and Other Antioxidant Activities of this compound

| Activity | IC₅₀ (µM) | Positive Control | IC₅₀ of Positive Control (µM) | Reference |

| COX-1 Inhibition | 15 ± 0.288 | Not Specified | Not Specified | [10] |

| COX-2 Inhibition | 0.92 ± 0.011 | Not Specified | Not Specified | [10] |

| 5-LOX Inhibition | 2.1 ± 0.057 | Not Specified | Not Specified | [10] |

| Iron Chelation | - | Sodium Citrate | - | [9] |

| Lipid Peroxidation Inhibition | Effective Inhibition | Not Specified | Not Specified | [2] |

Further quantitative data for SOD and lipid peroxidation inhibition by isolated this compound is still emerging.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides standardized protocols for the most common in vitro antioxidant assays used to evaluate this compound.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

This compound (or sample extract)

-

Positive control (e.g., Ascorbic acid, Trolox, or BHT)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. From this, create a series of dilutions to obtain a range of concentrations.

-

Assay:

-

To each well of a 96-well plate, add 100 µL of the DPPH solution.

-

Add 100 µL of the different concentrations of this compound or the positive control to their respective wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

-

IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore.

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate (K₂S₂O₈)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (or sample extract)

-

Positive control (e.g., Trolox or Ascorbic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of ABTS•⁺ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

-

-

Working Solution: Dilute the ABTS•⁺ solution with PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.

-

Assay:

-

To each well of a 96-well plate, add 190 µL of the ABTS•⁺ working solution.

-

Add 10 µL of the different concentrations of this compound or the positive control to their respective wells.

-

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: The IC₅₀ value is determined from a plot of inhibition percentage versus concentration.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a compound to mimic the activity of the endogenous antioxidant enzyme superoxide dismutase, which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Materials:

-

Xanthine

-

Xanthine Oxidase

-

Nitroblue tetrazolium (NBT)

-

Potassium phosphate buffer, pH 7.8

-

This compound (or sample extract)

-

Positive control (e.g., SOD enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of xanthine, xanthine oxidase, and NBT in potassium phosphate buffer.

-

Assay:

-

In a 96-well plate, add the sample (this compound at various concentrations) or positive control.

-

Add the xanthine and NBT solutions to all wells.

-

Initiate the reaction by adding xanthine oxidase to all wells except the blank. The xanthine/xanthine oxidase system will generate superoxide radicals, which then reduce NBT to formazan (a colored product).

-

-

Incubation: Incubate the plate at room temperature for 20 minutes.

-

Measurement: Measure the absorbance at 560 nm.

-

Calculation: The percentage of inhibition of NBT reduction reflects the SOD-like activity and is calculated as:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: The IC₅₀ value is calculated from the dose-response curve.

Lipid Peroxidation Inhibition Assay (TBARS Assay)

This assay assesses the ability of an antioxidant to inhibit the peroxidation of lipids, a key process in cellular injury. Malondialdehyde (MDA), a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

-

Lipid source (e.g., egg yolk homogenate or rat liver microsomes)

-

Ferrous sulfate (FeSO₄) to induce lipid peroxidation

-

Thiobarbituric acid (TBA)

-

Trichloroacetic acid (TCA)

-

This compound (or sample extract)

-

Positive control (e.g., Butylated hydroxytoluene - BHT)

-

Spectrophotometer

Procedure:

-

Reaction Mixture:

-

Prepare a reaction mixture containing the lipid source and the sample (this compound at various concentrations) or positive control.

-

Induce lipid peroxidation by adding FeSO₄.

-

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by adding TCA, which precipitates proteins.

-

Color Development: Add TBA reagent to the mixture and heat at 95°C for 60 minutes. This will lead to the formation of a pink-colored thiobarbituric acid reactive substances (TBARS) adduct.

-

Measurement: After cooling, centrifuge the samples and measure the absorbance of the supernatant at 532 nm.

-

Calculation: The percentage inhibition of lipid peroxidation is calculated as:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

IC₅₀ Determination: The IC₅₀ value is determined from the dose-response curve.

Mandatory Visualizations

To further elucidate the mechanisms and experimental processes described, the following diagrams are provided.

Caption: this compound activates the Nrf2-ARE signaling pathway.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Conclusion

This compound stands out as a highly effective natural antioxidant with a multifaceted mechanism of action that includes direct free radical scavenging and the enhancement of endogenous antioxidant defenses via the Nrf2-ARE pathway. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in preventing and treating conditions associated with oxidative stress. Future in vivo studies are warranted to fully elucidate its pharmacological profile and clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. nveo.org [nveo.org]

- 3. texilajournal.com [texilajournal.com]

- 4. Ellagic acid activates the Keap1-Nrf2-ARE signaling pathway in improving Parkinson's disease: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of chebulic acid from Terminalia chebula Retz. against t-BHP-induced oxidative stress by modulations of Nrf2 and its related enzymes in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a COX-LOX dual inhibitor isolated from the fruits of Terminalia chebula Retz., induces apoptosis in COLO-205 cell line. | Semantic Scholar [semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ferroptosis-Inhibitory Difference between this compound and Chebulinic Acid Indicates Beneficial Role of HHDP [mdpi.com]

- 10. In Vitro Protocols for Measuring the Antioxidant Capacity of Algal Extracts | Springer Nature Experiments [experiments.springernature.com]

anti-inflammatory properties of Chebulagic acid and its role in signaling pathways

An In-depth Technical Guide to the Anti-inflammatory Properties of Chebulagic Acid and Its Role in Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a hydrolyzable tannin isolated from the fruits of Terminalia chebula Retz, has demonstrated significant pharmacological potential, particularly in the realm of anti-inflammatory and antioxidant activities.[1] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's anti-inflammatory properties, with a focus on its modulatory effects on key signaling pathways. This document summarizes quantitative data, details relevant experimental methodologies, and provides visual representations of the molecular mechanisms involved to serve as a resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound (CA) is a prominent bioactive compound found in Terminalia chebula, a plant with a long history of use in traditional medicine.[2] Its chemical structure, a benzopyran tannin, endows it with potent antioxidant and anti-inflammatory capabilities.[2][3] Research has identified CA as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[1][4] Furthermore, its therapeutic potential extends to mitigating conditions such as ulcerative colitis, where it has been shown to reduce oxidative stress and inflammation.[1] This guide delves into the molecular mechanisms underpinning these effects, specifically its interaction with the NF-κB, MAPK, and NLRP3 inflammasome signaling pathways.

Quantitative Data on the Anti-inflammatory Effects of this compound

The following tables summarize the quantitative findings from various in vitro and in vivo studies, illustrating the potent anti-inflammatory and antioxidant effects of this compound.

Table 1: Inhibitory Concentration (IC50) Values of this compound

| Target Enzyme/Activity | Cell Line/System | IC50 Value (µM) | Reference |

| COX-1 | Ovine | 15.0 ± 0.288 | [4][5] |

| COX-2 | Ovine | 0.92 ± 0.011 | [4][5] |

| 5-LOX | Potato | 2.1 ± 0.057 | [4][5] |

| DPPH Radical Scavenging | - | 1.4 ± 0.0173 | [6] |

| ABTS Radical Scavenging | - | 1.7 ± 0.023 | [6] |

Table 2: Growth Inhibition (GI50) of this compound on Cancer Cell Lines (24h treatment)

| Cell Line | Cancer Type | GI50 Value (µM) | Reference |

| HCT-15 | Colon | 20.3 ± 0.23 | [6] |

| COLO-205 | Colon | 18.0 ± 0.2186 | [6] |

| MDA-MB-231 | Breast | 26.2 ± 0.472 | [6] |

| DU-145 | Prostate | 28.54 ± 0.389 | [6] |

| K-562 | Leukemia | 30.66 ± 0.36 | [6] |

| Y79 | Retinoblastoma | ~50 | [7] |

Table 3: In Vivo Efficacy of this compound in DSS-Induced Colitis in Mice

| Parameter | Treatment Group | Result | Reference |

| Body Weight Loss | High-dose CA (100 mg/kg) | Significant improvement from day 4 | [1] |

| Disease Activity Index (DAI) | CA (20 and 100 mg/kg) | Significantly reduced DAI score | [1] |

| Serum TNF-α, IL-1β, IL-6 | CA-treated | Markedly decreased levels | [1] |

| Colon MPO Activity | CA-treated | Markedly decreased | [1] |

Modulation of Key Signaling Pathways by this compound

This compound exerts its anti-inflammatory effects by modulating several critical intracellular signaling pathways that are often dysregulated in inflammatory conditions.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[7][8]

This compound has been shown to potently suppress the NF-κB pathway.[1][9] It inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[9] This leads to a subsequent decrease in the nuclear levels of the p50 and p65 subunits of NF-κB and a downregulation of its target genes, such as iNOS, COX-2, TNF-α, and IL-6.[9]

Caption: this compound inhibits the NF-κB signaling pathway.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including ERK1/2, JNK, and p38, are crucial for transducing extracellular signals to cellular responses, including inflammation.[10] LPS stimulation of macrophages leads to the phosphorylation and activation of these MAPKs, which in turn contribute to the production of pro-inflammatory mediators.[9]

This compound effectively suppresses the activation of all three major MAPK pathways.[1][9] Studies have demonstrated that in LPS-stimulated macrophages, this compound inhibits the phosphorylation of p38, ERK1/2, and JNK in a concentration-dependent manner.[9] This inhibition contributes significantly to its overall anti-inflammatory effect by reducing the expression of inflammatory cytokines.[10]

Caption: this compound suppresses the MAPK signaling pathways.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex in the cytoplasm that plays a critical role in the innate immune system by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[11] Its activation is a two-step process: a priming signal (e.g., via NF-κB) upregulates NLRP3 and pro-IL-1β expression, and an activation signal triggers the assembly of the complex.[12][13]

Recent studies have shown that this compound can inhibit the NLRP3 inflammasome. In lung epithelial cells stimulated with the SARS-CoV-2 spike protein, this compound significantly reduced the release of IL-1β and IL-18 and suppressed the expression of the NLRP3 gene.[9] Mechanistically, it attenuates the expression of key inflammasome proteins, including NLRP3, ASC, and Caspase-1, thereby blocking the inflammatory cascade.[9]

Caption: this compound inhibits the NLRP3 inflammasome activation.

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway

The JAK-STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[14] The pathway involves cytokine receptor-associated JAKs, which, upon activation, phosphorylate STAT proteins.[15] These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of target genes involved in inflammatory responses.[14][15]

Currently, there is limited direct scientific literature detailing the specific inhibitory mechanisms of this compound on the JAK-STAT signaling pathway in the context of inflammation. While some natural compounds are known to inhibit this pathway, further research is required to elucidate whether this compound directly targets components of the JAK-STAT cascade and the functional consequences of such interactions in inflammatory diseases. This represents a promising avenue for future investigation.

References

- 1. Monitoring NLRP3 Inflammasome Activation and Exhaustion in Clinical Samples: A Refined Flow Cytometry Protocol for ASC Speck Formation Measurement Directly in Whole Blood after Ex Vivo Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JAK–STAT pathway targeting for the treatment of inflammatory bowel disease | Semantic Scholar [semanticscholar.org]

- 3. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]

- 4. Potential JAK2 Inhibitors from Selected Natural Compounds: A Promising Approach for Complementary Therapy in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound suppresses gastric cancer by inhibiting the AURKA/β-catenin/Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound (CA) attenuates LPS-induced inflammation by suppressing NF-kappaB and MAPK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound from Terminalia chebula causes G1 arrest, inhibits NFκB and induces apoptosis in retinoblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suppression of the onset and progression of collagen-induced arthritis by this compound screened from a natural product library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. IL-6 Induction by TNFα and IL-1β in an Osteoblast-Like Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Inhibition of phosphorylated STAT3 by cucurbitacin I enhances chemoradiosensitivity in medulloblastoma-derived cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Chebulagic acid's antiviral effects against influenza and other viruses

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Chebulagic acid, a hydrolyzable tannin found in the medicinal plant Terminalia chebula, has emerged as a promising natural compound with potent antiviral activity against a wide range of clinically relevant viruses. Its multifaceted mechanism of action, targeting both viral and host factors, makes it an attractive candidate for the development of novel antiviral therapeutics. This technical guide provides a comprehensive overview of the antiviral effects of this compound, with a focus on its activity against influenza and other significant viral pathogens. We present a detailed summary of its in vitro and in vivo efficacy, elucidate its mechanisms of action through signaling pathways and experimental workflows, and provide detailed experimental protocols for key assays.

Quantitative Antiviral Activity of this compound

The antiviral potency of this compound has been quantified against numerous viruses using various in vitro assays. The following table summarizes the key inhibitory concentrations (IC50 and EC50) and cytotoxicity (CC50) values reported in the literature.

| Virus Family | Virus | Assay | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Orthomyxoviridae | Influenza A Virus (IAV) | Neuraminidase Inhibition | - | 1.36 | - | - | [1] |

| Orthomyxoviridae | Influenza A Virus (PR8, M2(S31N)) | Plaque Reduction Assay | MDCK | 60.9 ± 22.0 | >100 | >1.64 | [2] |

| Orthomyxoviridae | Influenza A Virus (PR8, M2(S31)) | Plaque Reduction Assay | MDCK | 50.3 ± 26.4 | >100 | >1.99 | [2] |

| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction Assay | A549 | 17.02 ± 2.82 | >317 | 18.62 | [1] |

| Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | Direct Antiviral Assay | Vero | 1.41 ± 0.51 (µg/mL) | >200 (µg/mL) | >141.8 | [3] |

| Herpesviridae | Human Cytomegalovirus (HCMV) | Plaque Reduction Assay | HEL | 25.50 ± 1.51 | >317 | >12.43 | [1][4] |

| Flaviviridae | Hepatitis C Virus (HCV) | Luciferase Reporter Assay | Huh-7.5 | 12.16 ± 2.56 | >317 | >26.07 | [1][4] |

| Flaviviridae | Dengue Virus (DENV-2) | Plaque Reduction Assay | Vero | - | - | - | [5][6][7] |

| Paramyxoviridae | Measles Virus (MV) | EGFP Expression Analysis | CHO-SLAM | 34.42 ± 4.35 | >317 | >9.21 | [1][4] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | Plaque Reduction Assay | HEp-2 | 0.38 ± 0.05 | >317 | >834.21 | [1][4] |

| Picornaviridae | Enterovirus 71 (EV71) | Plaque Reduction Assay | RD | 12.5 (µg/mL) | >200 (µg/mL) | >16 | [8][9][10] |

| Picornaviridae | Coxsackievirus A16 (CVA16) | Plaque Reduction Assay | RD | 6.92 ± 0.25 | >100 | >14.45 | [11] |

| Coronaviridae | SARS-CoV-2 | Plaque Reduction Assay | Vero-E6 | 9.76 ± 0.42 | ~100 | >10.25 | [12] |

Mechanisms of Antiviral Action

This compound exerts its antiviral effects through multiple mechanisms, primarily by interfering with the early stages of viral infection and by inhibiting key viral enzymes.

Inhibition of Viral Entry

A primary mechanism of action for this compound is the inhibition of viral entry into host cells. This is achieved by targeting both viral glycoproteins and host cell surface glycosaminoglycans (GAGs), such as heparan sulfate and chondroitin sulfate, which many viruses use as attachment receptors.[5][6][7][13] By binding to these molecules, this compound effectively blocks the initial interaction between the virus and the host cell, preventing attachment, penetration, and subsequent infection.[5][6][7] This broad-spectrum mechanism is effective against a variety of enveloped viruses, including Herpes Simplex Virus (HSV), Human Cytomegalovirus (HCMV), Hepatitis C Virus (HCV), Dengue Virus (DENV), Measles Virus (MV), and Respiratory Syncytial Virus (RSV).[5][6][7] For some viruses like HSV-1, this compound can also directly inactivate viral particles.[13]

Inhibition of Viral Enzymes

This compound has also been shown to directly inhibit the activity of essential viral enzymes.

-

Influenza Neuraminidase: For influenza A virus, this compound acts as a neuraminidase inhibitor.[14][15][16] Neuraminidase is a crucial enzyme that facilitates the release of newly formed virus particles from infected cells.[17] By inhibiting neuraminidase, this compound prevents the spread of the virus to other cells.[14][15][16] Notably, it has been shown to be effective against oseltamivir-resistant strains of influenza A, suggesting a different binding mode or mechanism of action compared to conventional neuraminidase inhibitors.[14][15][16]

-

SARS-CoV-2 3CL Protease: In the context of SARS-CoV-2, this compound has been identified as an allosteric inhibitor of the 3-chymotrypsin-like protease (3CLpro).[12] This enzyme is essential for the cleavage of the viral polyprotein into functional proteins required for viral replication. By binding to an allosteric site, this compound modulates the enzyme's activity, thereby inhibiting viral replication.[12]

Modulation of Host Signaling Pathways

In addition to its direct antiviral effects, this compound can also modulate host inflammatory responses. In a study on respiratory syncytial virus (RSV) infection, this compound was found to suppress the IKK-NF-κB and MAPK signaling pathways.[18] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, and PGE2, thereby alleviating virus-induced lung pathology.[18]

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.

-

Cell Seeding: Seed a monolayer of susceptible cells (e.g., MDCK for influenza, Vero for HSV) in 6-well or 12-well plates and incubate until confluent.

-

Virus Infection: Wash the cell monolayer with phosphate-buffered saline (PBS). Serially dilute the virus stock and infect the cells for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium (e.g., agarose or methylcellulose) containing various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Fix the cells with a solution like 4% paraformaldehyde and stain with a dye such as crystal violet. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each concentration of the compound compared to the vehicle control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Neuraminidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of influenza neuraminidase.

-

Enzyme and Substrate Preparation: Prepare a solution of purified influenza neuraminidase and a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-α-D-neuraminic acid (MUNANA).

-

Compound Incubation: Pre-incubate the neuraminidase enzyme with various concentrations of this compound or a control inhibitor (e.g., oseltamivir) for a specific time at 37°C.

-

Enzymatic Reaction: Initiate the reaction by adding the MUNANA substrate to the enzyme-inhibitor mixture.

-

Fluorescence Measurement: After a set incubation period, stop the reaction and measure the fluorescence of the released 4-methylumbelliferone using a fluorometer.

-

Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the neuraminidase activity.

Conclusion and Future Directions

This compound has demonstrated significant potential as a broad-spectrum antiviral agent. Its ability to target multiple viruses through various mechanisms, including the inhibition of viral entry and essential viral enzymes, makes it a compelling lead compound for further drug development. The favorable selectivity indices observed for many viruses suggest a good safety profile, although comprehensive preclinical and clinical studies are required to confirm its therapeutic potential in humans. Future research should focus on optimizing the structure of this compound to enhance its antiviral potency and pharmacokinetic properties, as well as exploring its efficacy in in vivo models for a wider range of viral infections. The development of this compound or its derivatives could provide a valuable addition to the arsenal of antiviral therapies, particularly in the context of emerging and drug-resistant viral diseases.

References

- 1. Antiviral Role of Phenolic Compounds against Dengue Virus: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-HSV-2 activity of Terminalia chebula Retz extract and its constituents, chebulagic and chebulinic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 6. Broad-spectrum antiviral activity of this compound and punicalagin against viruses that use glycosaminoglycans for entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Hydrolyzable Tannin, Exhibited Antiviral Activity in Vitro and in Vivo against Human Enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound, a hydrolyzable tannin, exhibited antiviral activity in vitro and in vivo against human enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Discovery of this compound and punicalagin as novel allosteric inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrolyzable tannins (this compound and punicalagin) target viral glycoprotein-glycosaminoglycan interactions to inhibit herpes simplex virus 1 entry and cell-to-cell spread - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification of Chebulinic Acid and this compound as Novel Influenza Viral Neuraminidase Inhibitors [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Chebulinic Acid and this compound as Novel Influenza Viral Neuraminidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. restoredcdc.org [restoredcdc.org]

- 18. e-century.us [e-century.us]

Chebulagic Acid: A Preclinical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chebulagic acid (CA), a prominent ellagitannin found in Terminalia chebula and other medicinal plants, is emerging as a compelling candidate for neuroprotective therapies. Preclinical investigations have illuminated its multifaceted mechanisms of action, including potent antioxidant, anti-inflammatory, and anti-protein aggregation properties. This technical guide provides an in-depth overview of the neuroprotective effects of this compound demonstrated in preclinical studies, with a focus on its potential therapeutic applications in neurodegenerative diseases such as Parkinson's disease, Alzheimer's disease, and ischemic stroke. We present a comprehensive summary of quantitative data from key in vitro and in vivo experiments, detailed experimental protocols, and visualizations of the critical signaling pathways involved.

Introduction

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. The complex pathophysiology of these disorders, often involving oxidative stress, neuroinflammation, and the accumulation of misfolded proteins, presents a significant challenge for drug development. This compound has garnered attention for its ability to target multiple facets of this pathological cascade. This document serves as a technical resource, consolidating the current preclinical evidence for the neuroprotective efficacy of this compound.

Neuroprotective Mechanisms of this compound

Preclinical studies have identified several key mechanisms through which this compound exerts its neuroprotective effects:

-

Antioxidant Activity: this compound is a potent scavenger of free radicals, a key contributor to neuronal damage in neurodegenerative diseases.

-

Anti-inflammatory Effects: The compound has been shown to suppress the production of pro-inflammatory mediators in the brain.

-

Inhibition of Protein Aggregation: this compound has demonstrated the ability to inhibit the fibrillization of alpha-synuclein, a pathological hallmark of Parkinson's disease.

-

Induction of Autophagy: By promoting the cellular "housekeeping" process of autophagy, this compound may aid in the clearance of toxic protein aggregates.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Neuroprotective Effects of this compound

| Model System | Toxin/Stress | This compound Concentration | Outcome Measure | Result | Citation |

| SH-SY5Y Human Neuroblastoma Cells | 600 μM MPP+ (1-methyl-4-phenylpyridinium) | 3.13, 6.25, 12.5, 25 μM | Cell Viability (MTT Assay) | Dose-dependent attenuation of MPP+-induced cytotoxicity.[1] | [1] |

| Alpha-synuclein Fibrillization Assay | N/A | Not specified | Thioflavin T (ThT) Fluorescence | Complete inhibition of observable increase in ThT fluorescence over 17 days.[2] | [2] |

Table 2: In Vivo Neuroprotective Effects of Terminalia chebula Extract (High in this compound)

| Animal Model | Insult | Treatment | Dosage | Outcome Measure | Result | Citation |

| Gerbil | Transient Cerebral Ischemia (MCAO) | Terminalia chebula seed extract (TCE) | 100 mg/kg, oral, daily for 7 days | Neuronal Survival (CA1 region) | 62% of sham group vs. 12.2% in vehicle-treated ischemia group.[3] | [3] |

Note: Data for pure this compound in animal models of stroke and Alzheimer's disease is limited. The data presented here is from an extract known to be rich in this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro Model of Parkinson's Disease: MPP+ Induced Cytotoxicity in SH-SY5Y Cells

This protocol is adapted from a study investigating the neuroprotective effects of this compound against MPP+, a neurotoxin that induces Parkinson's-like pathology.[1]

Objective: To assess the ability of this compound to protect neuronal cells from MPP+-induced cell death.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

This compound (CA)

-

1-methyl-4-phenylpyridinium (MPP+)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment with this compound: Treat the cells with varying concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, and 25 μM) for 2 hours.[1]

-

Induction of Cytotoxicity: Add MPP+ to the culture medium to a final concentration of 600 μM and incubate for 48 hours.[1]

-

Cell Viability Assay (MTT):

-

Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 μL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage of the untreated control group.

Inhibition of Alpha-Synuclein Fibrillization

This protocol is based on a study demonstrating the potent inhibitory effect of this compound on the aggregation of alpha-synuclein.[2][4]

Objective: To evaluate the effect of this compound on the fibrillization of alpha-synuclein in vitro.

Materials:

-

Recombinant human alpha-synuclein protein

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound (CA)

-

Thioflavin T (ThT)

-

96-well black plates with clear bottoms

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation of Alpha-Synuclein: Prepare a stock solution of alpha-synuclein in PBS.

-

Aggregation Assay:

-

In a 96-well plate, combine alpha-synuclein solution, this compound at various concentrations, and ThT.

-

Incubate the plate at 37°C with continuous shaking.

-

-

Fluorescence Measurement: Monitor the ThT fluorescence intensity at regular intervals over several days. An increase in fluorescence indicates the formation of amyloid fibrils.

-

Data Analysis: Plot the fluorescence intensity against time. The lag time and the maximum fluorescence intensity can be used to quantify the extent of fibrillization and the inhibitory effect of this compound.

Middle Cerebral Artery Occlusion (MCAO) Animal Model of Ischemic Stroke

The following is a general protocol for the MCAO model. While direct studies with pure this compound are limited, a study using a Terminalia chebula extract with a high this compound content administered the extract orally at 100 mg/kg daily for 7 days prior to ischemia.[3]

Objective: To induce focal cerebral ischemia in rodents to model human ischemic stroke.

Materials:

-

Rodents (rats or mice)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Nylon monofilament suture

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Occlusion: Ligate the ECA and temporarily clamp the CCA and ICA. Insert a nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

Reperfusion (for transient MCAO): After a defined period of occlusion (e.g., 60-120 minutes), withdraw the suture to allow reperfusion.

-

Post-operative Care: Suture the incision and provide post-operative care, including analgesia and monitoring.

-

Infarct Volume Assessment: After a set period (e.g., 24 hours), euthanize the animal, and slice the brain. Stain the slices with TTC, which stains viable tissue red, leaving the infarcted area white.

-

Data Analysis: Quantify the infarct volume using image analysis software.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general steps for Western blotting to analyze the modulation of signaling pathways by this compound, such as the autophagy pathway.[1]

Objective: To detect and quantify changes in the expression levels of specific proteins in response to this compound treatment.

Materials:

-

Cell or tissue lysates

-

Protein assay reagents

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Primary antibodies (e.g., against p-AMPK, AMPK, p-mTOR, mTOR, LC3)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Lyse cells or tissues and determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane and add a chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the neuroprotective effects of this compound.

Conclusion and Future Directions

The preclinical evidence strongly suggests that this compound holds significant promise as a neuroprotective agent. Its ability to modulate multiple key pathological pathways in neurodegenerative diseases makes it an attractive candidate for further drug development. However, several areas require further investigation:

-

Pharmacokinetics and Brain Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, and its ability to cross the blood-brain barrier.

-

Efficacy in a Broader Range of Animal Models: While promising, the efficacy of pure this compound needs to be rigorously tested in various animal models of Alzheimer's disease and stroke.

-

Long-term Safety and Toxicity: Comprehensive long-term safety and toxicology studies are essential before consideration for clinical trials.

-

Optimization of Drug Delivery: Formulation and drug delivery strategies could be explored to enhance the bioavailability and therapeutic efficacy of this compound.

References

- 1. Neuroprotective Effect of this compound via Autophagy Induction in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Extract from Terminalia chebula seeds protect against experimental ischemic neuronal damage via maintaining SODs and BDNF levels - PubMed [pubmed.ncbi.nlm.nih.gov]